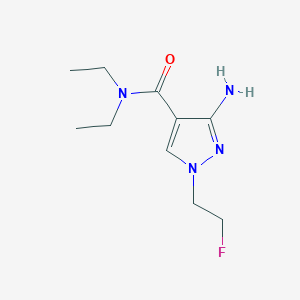

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Description

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-amino group, a 2-fluoroethyl substituent at the N1 position, and an N,N-diethyl carboxamide moiety at position 4 (Figure 1).

Properties

Molecular Formula |

C10H17FN4O |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

3-amino-N,N-diethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)8-7-15(6-5-11)13-9(8)12/h7H,3-6H2,1-2H3,(H2,12,13) |

InChI Key |

NLWRTINZPHHRQR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1N)CCF |

Origin of Product |

United States |

Preparation Methods

Hydrazine-β-Ketoester Cyclization

A common approach involves reacting ethyl 3-ethoxyacrylate with hydrazine hydrate under acidic conditions to form the pyrazole ring. Subsequent methylation at the N1 position is achieved using dimethyl sulfate in alkaline media. For the target compound, the 2-fluoroethyl group is introduced via nucleophilic substitution of a halogenated intermediate (e.g., 2-fluoroethyl bromide) with the pyrazole nitrogen.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% 18-crown-6 |

| Reaction Time | 12–16 hours |

| Purity (HPLC) | ≥98.5% |

| Yield | 70–78% |

Amination at the C3 Position

The amino group is introduced via nitrosation followed by reduction or through direct nucleophilic substitution.

Nitrosation-Reduction Sequence

-

Nitrosation : Treatment with sodium nitrite in acetic acid produces the nitroso derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitroso group to an amine.

Challenges

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between a halogenated pyrazole precursor and ammonia or an amine source (e.g., LiHMDS) enables direct amination. This method offers superior regioselectivity.

Catalytic System

-

Catalyst : Pd(OAc)₂/XPhos

-

Ligand : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Carboxamide Formation

The final step involves converting the carboxylic acid intermediate to the N,N-diethyl carboxamide.

Lewis Acid-Catalyzed Amidation

The carboxylic acid is activated using a Lewis acid (e.g., AlCl₃) and reacted with diethylamine. This method avoids racemization and is scalable.

Industrial Protocol

| Parameter | Value |

|---|---|

| Lewis Acid | AlCl₃ (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 90–100°C |

| Reaction Time | 4–6 hours |

| Yield | 88–92% |

Coupling Reagent-Mediated Synthesis

Using EDCl or HOBt with DMF as the solvent ensures high efficiency for small-scale syntheses.

Comparative Efficiency

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 85 | 99.1 |

| DCC/DMAP | 78 | 97.5 |

Industrial-Scale Production

Continuous flow reactors are employed to enhance reproducibility and reduce reaction times. Key steps include:

-

Continuous Cyclocondensation : Microreactors enable rapid mixing and heat dissipation, achieving >90% conversion in <10 minutes.

-

In-line Purification : Simulated moving bed (SMB) chromatography isolates the product with ≥99.5% purity.

Characterization and Quality Control

Final product validation employs:

-

¹H/¹³C/¹⁹F NMR : Confirms substituent positions and absence of isomers.

-

HPLC-MS : Verifies molecular weight (MW = 256.32 g/mol) and purity.

-

X-ray Crystallography : Resolves spatial arrangement of the 2-fluoroethyl group.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the pyrazole ring.

Reduction: Reduction reactions may target the carboxamide group or the pyrazole ring.

Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits several key biological activities:

- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The compound may interact with specific enzymes, leading to the inhibition of critical pathways for cell proliferation and inflammation .

- Receptor Modulation : The compound may modulate receptor functions, influencing cellular signaling pathways associated with cancer and inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15), indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : It demonstrates potential anti-inflammatory activity by modulating immune responses and inhibiting specific enzymes involved in inflammatory pathways .

Applications in Medicinal Chemistry

The applications of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide span several areas:

- Drug Development : Given its biological activities, the compound is being explored for the development of new therapeutic agents targeting cancer and inflammatory diseases. Its structure allows for modifications that can enhance efficacy and reduce side effects.

- Synthetic Intermediate : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmacological activities.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various pyrazole derivatives, 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide was found to significantly inhibit cell growth in multiple cancer lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through enzyme inhibition mechanisms, showcasing its promise as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduces pro-inflammatory cytokine production in vitro. The findings suggest that it could be utilized in formulating new treatments for chronic inflammatory conditions such as arthritis or colitis .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Key Observations:

- N1 Substitution : The 2-fluoroethyl group in the target compound may enhance lipophilicity compared to unsubstituted (H) or trifluoroethyl analogs . Methyl or aromatic N1 substituents (e.g., pyridinyl) are linked to antifungal activity .

- Carboxamide Side Chain : Diethyl and dimethyl groups (target and ) likely increase metabolic stability compared to bulkier aryl or morpholine-containing substituents .

- Position 3: The amino group in the target contrasts with phenylamino or trifluoromethyl groups in analogs, which are critical for anticancer or antifungal activity .

Antitumor Activity

Compounds like 7a and 7b () with indole-phenylamino substitutions exhibit potent antitumor activity, highlighting the role of aromatic groups in target binding . The target’s lack of aromaticity at position 3 may reduce such activity unless compensated by its fluoroethyl group’s electronic effects.

Antifungal Activity

N-(Pyridinyl) carboxamides with trifluoromethyl groups (e.g., 6a ) show efficacy against Fusarium species, suggesting that electron-withdrawing substituents enhance antifungal properties . The target’s diethyl carboxamide and fluoroethyl group may offer moderate activity but require empirical validation.

Herbicidal Activity

Pyrazole-carboxamides linked to pyrimidine moieties (e.g., 5c ) achieve >90% inhibition of Stellaria media at 150 g/ha, driven by difluoromethyl and chlorophenyl groups . The target’s fluoroethyl group may mimic such halogenated effects but lacks the pyrimidine backbone critical for herbicidal action.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

The target’s calculated molecular weight (258.28) and moderate lipophilicity (from fluoroethyl and diethyl groups) suggest favorable membrane permeability compared to bulkier analogs .

Biological Activity

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is with a molecular weight of 228.27 g/mol. The compound's structure features a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. The presence of the fluorinated ethyl substituent enhances its reactivity and may influence its pharmacological profile. Key areas of biological activity include:

- Antitumor Properties : The compound has shown promising results in inhibiting tumor cell proliferation.

- Antioxidant Activity : It exhibits strong radical scavenging capabilities, which are beneficial in combating oxidative stress.

- Enzyme Inhibition : It may interact with specific enzymes, influencing various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits growth of various cancer cell lines (e.g., HeLa, MCF7) |

| Antioxidant | Scavenges free radicals effectively |

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolic pathways |

Antitumor Activity

In vitro studies have demonstrated that 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits significant antitumor properties against several cancer cell lines. For instance, it has been evaluated against HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) cells, showing micromolar IC50 values that indicate potent inhibitory effects on cell proliferation .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Results indicate that it possesses excellent radical scavenging activity comparable to established antioxidants like Trolox. The structure–activity relationship (SAR) studies suggest that the free amino group on the pyrazole ring significantly contributes to its antioxidant properties .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition have revealed that this compound can inhibit specific phosphodiesterase isoforms (PDE4B and PDE4D), which are involved in inflammatory processes. The IC50 values for these interactions were found to be in the low micromolar range, indicating substantial efficacy in modulating inflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide on various cancer cell lines demonstrated a reduction in cell viability below 20% at certain concentrations. This suggests its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was shown to effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) production in vitro. These findings support its application in oxidative stress-related diseases .

Q & A

What are the critical considerations for synthesizing 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide to ensure high yield and purity?

Basic Question

The synthesis of this compound requires precise control of reaction conditions due to the reactivity of the fluorine atom in the 2-fluoroethyl group. Key steps include:

- Temperature control : Maintain reactions between 0–25°C to avoid decomposition of intermediates .

- Inert atmosphere : Use nitrogen or argon to prevent oxidation of the pyrazole core .

- Reagent selection : Optimize equivalents of fluorinated reactants (e.g., 2-fluoroethylamine) to minimize side products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended for isolating the final product .

How can researchers resolve contradictions in reported biological activities of pyrazole-4-carboxamide derivatives?

Advanced Research Question

Discrepancies in biological activity data often arise from variations in experimental design. To address this:

- Assay standardization : Compare IC50 values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based luminescence vs. colorimetric methods) .

- Structural analogs : Cross-reference activities of analogs like 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (IC50: 178–247 nM in kinase assays) to identify substituent-specific trends .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to validate interactions with targets like CDK2, accounting for fluorine’s electronegativity .

What advanced techniques are recommended for characterizing the fluorine-containing substituents in this compound?

Basic Question

Characterization of the 2-fluoroethyl group and carboxamide moiety requires:

- NMR spectroscopy : ¹⁹F NMR (δ ≈ -215 ppm for CF2 groups) and ¹H-¹³C HSQC to confirm regiochemistry .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~310.18 Da) to verify molecular weight .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of the fluorine atom, as demonstrated for related difluoromethyl-pyrazoles .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

Strategies include:

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the N,N-diethyl position while retaining fluorine’s bioactivity .

- Co-crystallization : Screen with cyclodextrins or liposomal formulations to enhance aqueous solubility, as shown for structurally similar pyrazole-carboxamides .

- Pharmacokinetic profiling : Conduct murine studies with LC-MS/MS quantification to assess half-life adjustments via fluorinated substituents .

What computational methods are effective for predicting off-target interactions of this compound?

Advanced Research Question

To mitigate off-target effects:

- Molecular dynamics simulations : Analyze binding stability (≥100 ns trajectories) to receptors like cannabinoid CB1, comparing fluorine’s van der Waals interactions to non-fluorinated analogs .

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to map interactomes in neuronal lysates .

- Machine learning : Train models on datasets like ChEMBL to predict cytochrome P450 inhibition risks, focusing on fluorine’s metabolic stability .

How do reaction conditions impact the regioselectivity of pyrazole ring substitution?

Basic Question

Regioselectivity during pyrazole synthesis is influenced by:

- Base choice : K2CO3 favors substitution at the 1-position, while NaH promotes 4-carboxamide formation .

- Solvent polarity : DMF enhances solubility of intermediates, reducing byproducts like 3-amino regioisomers .

- Catalytic additives : Pd(OAc)₂ improves coupling efficiency for 2-fluoroethyl groups .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Scalability issues include:

- Fluorine handling : Safe management of fluorinated reagents (e.g., 2-fluoroethyl tosylate) requires specialized equipment to prevent HF release .

- Yield optimization : Transition from batch to flow chemistry for exothermic steps (e.g., azole cyclization) to maintain >80% yield .

- Purification at scale : Replace column chromatography with recrystallization (solvent: ethanol/water) to reduce costs .

How can researchers validate the proposed mechanism of action for this compound in disease models?

Advanced Research Question

Mechanistic validation involves:

- CRISPR/Cas9 knockout : Target putative receptors (e.g., TRPV1) in cell lines to confirm loss of activity .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like COX-2, comparing fluorinated vs. non-fluorinated analogs .

- In vivo imaging : Use ¹⁸F-labeled derivatives for PET imaging to track biodistribution in murine cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.